

Taselisib (GDC-0032): A Technical Guide to a Dual-Action PI3K Inhibitor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Methoxypyridin-3-yl)methanamine dihydrochloride
Cat. No.:	B1591901

[Get Quote](#)

Introduction: Beyond Simple Kinase Inhibition

Taselisib (GDC-0032), identified by CAS number 1282512-48-4, is a potent and orally bioavailable small molecule that has carved a unique niche in the landscape of oncogenic signaling inhibitors.^{[1][2]} Initially developed by Roche, it targets the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers, promoting tumor cell growth, survival, and resistance to therapies.^{[1][3]} What sets Taselisib apart from many of its contemporaries is its nuanced and powerful dual mechanism of action. Not only does it competitively inhibit the kinase activity of class I PI3K isoforms, but it also induces the selective, ubiquitin-mediated degradation of the mutant p110 α catalytic subunit (encoded by PIK3CA), the most frequently mutated isoform in cancer.^{[4][5]} This technical guide provides an in-depth exploration of the chemical and physical properties of Taselisib, its unique mechanism of action, and detailed protocols for its characterization in both biochemical and cellular contexts.

Physicochemical Characterization of Taselisib

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development, influencing everything from stock solution preparation to its behavior in complex biological systems.

Structural and General Properties

Taselisib is a complex heterocyclic molecule with the IUPAC name 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d][4][6]benzoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide.^[7] Its structural complexity contributes to its specific binding and unique biological activity.

Property	Value	Source(s)
CAS Number	1282512-48-4	[1]
Synonyms	GDC-0032, RG-7604	[7]
Molecular Formula	C ₂₄ H ₂₈ N ₈ O ₂	[5]
Molecular Weight	460.53 g/mol	[8]
Appearance	White to off-white solid powder	[5] [8]
Melting Point	259 °C	[4]

Solubility Profile

The solubility of Taselisib is a critical parameter for its use in experimental settings. It is sparingly soluble in aqueous solutions but demonstrates good solubility in common organic solvents used for in vitro research.

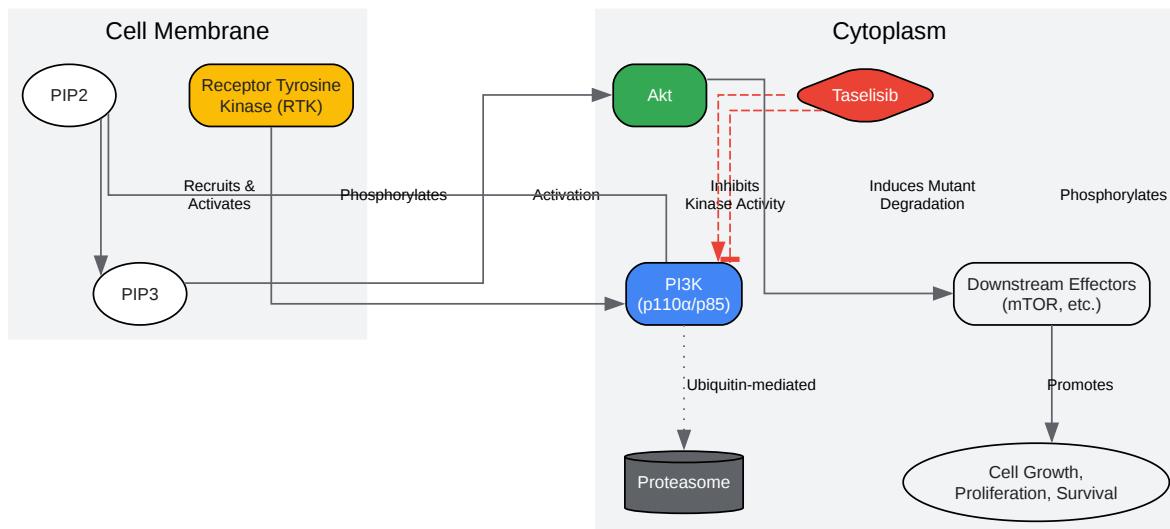
Solvent	Solubility	Notes	Source(s)
DMSO	≥ 63.33 mg/mL (137.52 mM)	Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.	[9]
DMF	Soluble	-	[5]
Ethanol	~7 mg/mL (15.20 mM)	-	[9]
Water	Insoluble	-	[9]
Formulation (in vivo)	≥ 2.5 mg/mL	In 10% DMSO + 90% (20% SBE-β-CD in saline) or 10% DMSO + 90% corn oil.	[8][10]

A Dual Mechanism of Action: Kinase Inhibition and Protein Degradation

The therapeutic potential of Taselisib stems from its potent and selective inhibition of the PI3K pathway, a central node in cellular signaling.[2] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a key driver of tumorigenesis.[1]

Selective Inhibition of PI3K Isoforms

Taselisib is a β-isoform-sparing PI3K inhibitor, demonstrating high potency against the α, δ, and γ isoforms.[9] This selectivity is significant because the β isoform is implicated in insulin signaling, and sparing it may mitigate metabolic side effects like hyperglycemia, a common toxicity associated with pan-PI3K inhibitors.[9] The inhibitory constants (Ki) highlight its selectivity profile.


PI3K Isoform	K _i (nM)
PI3K α (p110 α)	0.29
PI3K δ (p110 δ)	0.12
PI3K γ (p110 γ)	0.97
PI3K β (p110 β)	9.1

Source:[7][9][10]

This inhibition is achieved by Taselisib binding to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[11] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt, thereby inhibiting proliferation and promoting apoptosis in cancer cells.[11]

Targeted Degradation of Mutant p110 α

A key differentiator for Taselisib is its ability to induce the degradation of mutant p110 α protein. [4][5] This effect is specific to the mutated form of the protein and is not observed with wild-type p110 α or with other clinical-stage PI3K inhibitors.[4] The degradation is dose- and time-dependent and occurs via a ubiquitin-mediated, proteasome-dependent pathway.[4][5] This dual action of blocking kinase activity and removing the oncogenic protein itself leads to a more profound and sustained inhibition of the PI3K pathway, which is associated with enhanced anti-tumor activity in PIK3CA-mutant cancer models.[4][12]

[Click to download full resolution via product page](#)

Caption: Taselisib's dual mechanism of action on the PI3K/Akt signaling pathway.

Experimental Protocols for the Evaluation of Taselisib

To fully characterize the activity of Taselisib, a combination of biochemical and cell-based assays is essential. The following protocols provide a framework for these investigations.

Protocol 1: In Vitro PI3K α Kinase Assay (Fluorescence Polarization)

This biochemical assay directly quantifies the enzymatic activity of PI3K α and its inhibition by Taselisib.

Principle: The assay measures the production of PIP3 from PIP2. A fixed amount of fluorescently-labeled PIP3 competes with the enzyme-generated PIP3 for binding to a detector protein (e.g., GRP-1 pleckstrin homology domain). Increased enzymatic activity leads to more unlabeled PIP3, which displaces the fluorescent probe, resulting in a lower fluorescence polarization (FP) signal.

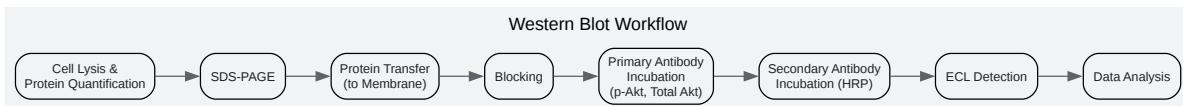
Methodology:

- **Reagent Preparation:**
 - Prepare a kinase buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).
 - Dilute recombinant human PI3K α (p110 α /p85 α) in kinase buffer.
 - Prepare a serial dilution of Taselisib in 100% DMSO, followed by a final dilution in kinase buffer (maintaining a final DMSO concentration of $\leq 2\%$).
 - Prepare a substrate solution containing PIP2 and ATP in kinase buffer (e.g., 10 μ M PIP2, 25 μ M ATP).
- **Kinase Reaction:**
 - In a 384-well plate, add the diluted PI3K α enzyme.
 - Add the serially diluted Taselisib or vehicle control (DMSO).
 - Incubate for 15 minutes at room temperature to allow for compound binding.
 - Initiate the reaction by adding the PIP2/ATP substrate solution.
 - Incubate for 30-60 minutes at 25°C.
- **Detection:**
 - Stop the reaction by adding an EDTA-containing buffer.

- Add the detection mix containing the fluorescently-labeled PIP3 probe (e.g., TAMRA-PIP3) and the GRP-1 detector protein.
- Incubate for 30 minutes at room temperature, protected from light.
- Read the fluorescence polarization on a suitable plate reader.

- Data Analysis:
 - Calculate the percentage of inhibition for each Taselisib concentration relative to the vehicle control.
 - Plot the percent inhibition against the log of the Taselisib concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.[9][13]

Protocol 2: Cell-Based Assay for PI3K Pathway Inhibition (Western Blot)


This assay assesses Taselisib's ability to inhibit the PI3K signaling cascade within a cellular context by measuring the phosphorylation status of downstream effectors like Akt.

Principle: Activated PI3K leads to the phosphorylation of Akt at key residues (Ser473 and Thr308). Inhibition of PI3K by Taselisib will decrease the levels of phosphorylated Akt (p-Akt) without affecting total Akt levels. This change is detected by Western blot using specific antibodies.

Methodology:

- Cell Culture and Treatment:
 - Plate PIK3CA-mutant cancer cells (e.g., MCF-7, BT474) in 6-well plates and allow them to adhere overnight.
 - Treat cells with increasing concentrations of Taselisib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).
- Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for Western blot analysis of PI3K pathway inhibition.

Protocol 3: Cell Viability and Proliferation Assay (MTS/MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Taselisib.

Principle: The tetrazolium salt MTS (or MTT) is reduced by metabolically active, viable cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring absorbance.

Methodology:

- **Cell Seeding:**
 - Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
- **Compound Treatment:**
 - Prepare a serial dilution of Taselisib in culture medium.
 - Treat the cells with the diluted compound and include a vehicle-only control.
 - Incubate for a desired period (e.g., 72-96 hours) at 37°C in a 5% CO₂ incubator.
- **MTS Reagent Addition:**

- Add MTS reagent (pre-mixed with an electron coupling agent like PES) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
- Incubate the plate for 1-4 hours at 37°C.
- Absorbance Reading:
 - Measure the absorbance of the formazan product at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from media-only wells).
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot the percent viability against the log of the Taselisib concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).[15][16][17]

Conclusion and Future Directions

Taselisib (GDC-0032) represents a sophisticated approach to targeting the PI3K pathway. Its dual mechanism— inhibiting the kinase while simultaneously promoting the degradation of the mutant oncoprotein—provides a more comprehensive and durable pathway blockade than kinase inhibition alone.[4] This has been shown to translate to enhanced potency in preclinical models of PIK3CA-mutant cancers.[4][12] While clinical development was halted due to a challenging therapeutic window,[3] the unique biology uncovered by Taselisib continues to inform the development of next-generation PI3K inhibitors and protein degraders. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage Taselisib as a tool compound to further explore the intricacies of PI3K signaling and to validate novel therapeutic strategies targeting this critical oncogenic pathway.

References

- Friedman, L.S., Edgar, K.A., Song, K., et al. (2017). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. *Cancer Research*, 77(4 Supplement), S6-04. [\[Link\]](#)
- Wikipedia. Taselisib. [\[Link\]](#)
- Dickler, M.N., Saura, C., Jhaveri, K., et al. (2018). A phase II study of the PI3K inhibitor taselisib (GDC-0032) combined with fulvestrant (F) in patients (pts) with HER2-negative

(HER2-), hormone receptor-positive (HR+) advanced breast cancer (BC). *Journal of Clinical Oncology*, 36(15_suppl), 1012-1012. [\[Link\]](#)

- Song, K.W., Edgar, K.A., Kirkpatrick, D.S., et al. (2017). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. *Molecular Cancer Therapeutics*, 16(10 Supplement), 146. [\[Link\]](#)
- Cocco, S., Piezzo, M., Della Mura, A., et al. (2020). Phosphatidylinositol 3-kinase (PI3K α)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells. *Oncotarget*, 11(29), 2846–2858. [\[Link\]](#)
- NANoREG. MTS assay in THP-1 cells. [\[Link\]](#)
- MedchemExpress (Chinese). Taselisib (GDC-0032). [\[Link\]](#)
- National Cancer Institute. Definition of taselisib - NCI Drug Dictionary. [\[Link\]](#)
- Juric, D., Krop, I., Ramanathan, R.K., et al. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. *Cancer Discovery*, 7(7), 704-715. [\[Link\]](#)
- Amazon S3.
- Vasan, N., Razavi, P., Johnson, J.L., et al. (2021). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. *npj Breast Cancer*, 7(1), 1-10. [\[Link\]](#)
- Assay Guidance Manual. Cell Viability Assays. [\[Link\]](#)
- PubChem. Taselisib. [\[Link\]](#)
- Harvard DASH.
- Lopez, S., Schwab, C.L., Cocco, E., et al. (2014). Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo. *Gynecologic Oncology*, 135(2), 312-317. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. taselisib. [\[Link\]](#)
- Mosele, F., Stefanovska, B., Guedj, M., et al. (2020). Testing considerations for phosphatidylinositol-3-kinase catalytic subunit alpha as an emerging biomarker in advanced breast cancer. *CA: A Cancer Journal for Clinicians*, 70(4), 297-308. [\[Link\]](#)
- AMSBIO.
- ResearchGate.
- ResearchGate.
- ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Taselisib - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. rcsb.org [rcsb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Taselisib | Carbonic Anhydrase | PI3K | TargetMol [targetmol.com]
- 14. Phosphatidylinositol 3-kinase (PI3K α)/AKT axis blockade with taselisib or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. materialneutral.info [materialneutral.info]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Taselisib (GDC-0032): A Technical Guide to a Dual-Action PI3K Inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591901#cas-1158447-85-8-chemical-and-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com